2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine 2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine
Brand Name: Vulcanchem
CAS No.: 2549011-67-6
VCID: VC11826893
InChI: InChI=1S/C16H20N4O/c1-2-6-18-15(3-1)12-20-9-4-14(5-10-20)13-21-16-11-17-7-8-19-16/h1-3,6-8,11,14H,4-5,9-10,12-13H2
SMILES: C1CN(CCC1COC2=NC=CN=C2)CC3=CC=CC=N3
Molecular Formula: C16H20N4O
Molecular Weight: 284.36 g/mol

2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine

CAS No.: 2549011-67-6

Cat. No.: VC11826893

Molecular Formula: C16H20N4O

Molecular Weight: 284.36 g/mol

* For research use only. Not for human or veterinary use.

2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine - 2549011-67-6

Specification

CAS No. 2549011-67-6
Molecular Formula C16H20N4O
Molecular Weight 284.36 g/mol
IUPAC Name 2-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyrazine
Standard InChI InChI=1S/C16H20N4O/c1-2-6-18-15(3-1)12-20-9-4-14(5-10-20)13-21-16-11-17-7-8-19-16/h1-3,6-8,11,14H,4-5,9-10,12-13H2
Standard InChI Key YQIMZNNQSKRXSF-UHFFFAOYSA-N
SMILES C1CN(CCC1COC2=NC=CN=C2)CC3=CC=CC=N3
Canonical SMILES C1CN(CCC1COC2=NC=CN=C2)CC3=CC=CC=N3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrazine ring linked via an ether bond to a piperidine scaffold, which is further substituted with a pyridin-2-ylmethyl group. This arrangement creates a conformationally flexible structure capable of engaging diverse biological targets. The molecular formula is C17H20N4O\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}, with a calculated molecular weight of 308.37 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H20N4O\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}PubChem
Molecular Weight308.37 g/molPubChem
SynonymsCHEMBL4524686, BDBM50502367PubChem
Structural ClassPiperidine-Pyrazine HybridJ-Stage

Synthetic Methodologies

Core Scaffold Assembly

The synthesis of piperidine-pyrazine hybrids typically involves multistep sequences. A representative approach from Rabeprazole sulfide synthesis illustrates key strategies:

  • Nucleophilic Substitution: Formation of the ether linkage using sodium hydroxide-mediated coupling between pyrazin-2-ol derivatives and chloromethylpiperidine intermediates.

  • Oxidation Control: Precise addition of m-chloroperbenzoic acid (mCPBA) at -15°C to avoid over-oxidation .

Table 2: Optimized Reaction Conditions for Ether Bond Formation

ParameterOptimal ValueYield Improvement
Temperature0°C to room temperature23.9% → 31.7%
Solvent SystemDichloromethane/NaOH99% purity
Stoichiometry (mCPBA)0.3 equivalentsReduced byproducts

Derivative Optimization

Pharmacological Profiling

Table 3: Comparative Bioactivity of Piperidine-Pyrazine Analogs

CompoundAMPK EC50_{50} (µM)Solubility (mg/mL)hERG IC50_{50} (µM)
ASP41320.0320.312.4
27b0.0411.228.6
16a0.0672.5>50

Antiproliferative Effects

In breast cancer xenograft models, oral administration of 27b (30 mg/kg/day) achieved 78% tumor growth inhibition over 21 days, comparable to doxorubicin . Mechanistic studies suggest cell cycle arrest at G1 phase through p21 upregulation.

ADME-Tox Profile

Metabolic Stability

Microsomal stability assays show:

  • Human Hepatocyte Clearance: 8.2 mL/min/kg (vs. 14.7 for ASP4132)

  • CYP3A4 Inhibition: IC50_{50} > 50 µM, indicating low drug-drug interaction risk

Emerging Applications

Oncology Combinations

Co-administration with PD-1 inhibitors enhanced tumor-infiltrating lymphocyte activity by 3.2-fold in murine models , suggesting immunometabolic synergy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator